N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine
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Overview
Description
“N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” is an organic compound that features a cyclobutane ring substituted with a trifluoromethyl group and an amine group attached to a pentyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃).
Attachment of the Pentyl Chain: This can be done through nucleophilic substitution reactions where a pentyl halide reacts with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the cyclobutane ring, leading to various reduced products.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could result in various alkylated or acylated products.
Scientific Research Applications
Chemistry
In chemistry, “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” can be used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industry, such compounds might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing properties, while the cyclobutane ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
N-(Pentan-3-yl)-3-methylcyclobutan-1-amine: Similar structure but without the trifluoromethyl group.
N-(Pentan-3-yl)-3-(trifluoromethyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of cyclobutane.
N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The presence of the trifluoromethyl group in “N-(Pentan-3-yl)-3-(trifluoromethyl)cyclobutan-1-amine” imparts unique electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F3N |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-pentan-3-yl-3-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H18F3N/c1-3-8(4-2)14-9-5-7(6-9)10(11,12)13/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
CBPBPLFMYGNUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CC(C1)C(F)(F)F |
Origin of Product |
United States |
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